4-Benzylcyclohexan-1-amine hydrochloride
Description
4-Benzylcyclohexan-1-amine hydrochloride (CAS: 16350-96-2) is a cyclohexane-based amine derivative with a benzyl substituent at the para position of the cyclohexane ring. Its molecular formula is C₁₃H₁₉N·HCl, and it has a molecular weight of 225.8 g/mol . The compound is supplied as a neat solid with ≥98% purity and is stable for ≥2 years when stored at -20°C . It is primarily used in research settings, particularly in neuroscience and pharmacology, owing to its structural similarity to neuromodulators and receptor-targeting agents.
Properties
IUPAC Name |
4-benzylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPBLQOCKVTNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
Overview:
Reductive amination is the most common and efficient method to prepare 4-Benzylcyclohexan-1-amine hydrochloride. This method involves the reaction of a carbonyl compound (e.g., cyclohexanone derivative) with benzylamine, followed by reduction of the intermediate imine or iminium ion.
- A stirred solution of the carbonyl compound (1.0 equivalent) in anhydrous methanol or dichloromethane (1.0 M concentration) is cooled to 0 °C.
- Benzylamine (3-10 equivalents) is added, and the mixture is stirred for 15 minutes to form the imine intermediate.
- Sodium trisacetoxyborohydride (2.0 equivalents) is then added portionwise as the reducing agent.
- The reaction mixture is warmed to room temperature and stirred for 3 hours.
- The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with ethyl acetate, dried, and concentrated.
- Purification (e.g., flash chromatography) yields the amine, which is then converted to its hydrochloride salt by acidification with hydrochloric acid in dioxane and concentration under vacuum.
- High selectivity and yield (typically above 50%).
- Mild reaction conditions.
- Straightforward work-up and purification.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Imine formation | Benzylamine, 0 °C, MeOH/DCM | - | 15 min stirring |
| Reduction | Sodium trisacetoxyborohydride, rt, 3 h | 54 | Purification by flash chromatography |
| Hydrochloride salt formation | 2.0 M HCl in dioxane, concentration in vacuo | - | White solid obtained |
Conjugate Reduction and Reductive Amination Using Biocatalysts
Overview:
An alternative green chemistry approach involves enzymatic conjugate reduction followed by reductive amination to synthesize amine hydrochloride salts, including derivatives similar to this compound.
- The reaction mixture contains D-glucose, amine (e.g., benzylamine), glycine buffer (pH 9.0), and dimethyl sulfoxide (DMSO) as co-solvent.
- Enzymes such as glucose dehydrogenase (GDH) and EneIRED are added to catalyze the conjugate reduction and reductive amination.
- The α,β-unsaturated carbonyl compound is introduced, and the mixture is incubated at 25 °C with shaking for 24 hours.
- The reaction is quenched with sodium hydroxide, extracted, dried, and concentrated.
- Acidification with hydrochloric acid in dioxane yields the amine hydrochloride salt.
- Environmentally friendly, mild conditions.
- High stereoselectivity and purity.
- Potential for scale-up in biocatalytic processes.
- Requires enzyme preparation and optimization of conditions.
- Sensitive to substrate and pH variations.
Rhodium(I)-Catalyzed 1,4-Conjugate Addition Followed by Reduction
Overview:
This method involves the Rh(I)-catalyzed addition of arylboronic acids to α,β-unsaturated carbonyl compounds, followed by reduction and amination steps to yield substituted cyclohexylamines.
- A mixture of [Rh(cod)Cl]2 catalyst, arylboronic acid, and α,β-unsaturated carbonyl compound is stirred in degassed aqueous dioxane with triethylamine at 50 °C for 6 hours.
- The product is purified by chromatography.
- Subsequent reduction (e.g., LiAlH4) and amination steps yield the target amine, which is converted to the hydrochloride salt by acid treatment.
- Allows for introduction of various aryl groups.
- High regio- and stereoselectivity.
- Use of precious metal catalysts.
- Multi-step process requiring careful control.
Notes on Isolation and Characterization
- The amine is typically isolated as the hydrochloride salt to improve stability and crystallinity.
- Acidification is commonly done with 2.0 M hydrochloric acid in dioxane, followed by concentration under reduced pressure.
- Characterization includes ^1H NMR, ^13C NMR, and chiral HPLC for enantiomeric excess where applicable.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Carbonyl compound, benzylamine, sodium trisacetoxyborohydride, MeOH/DCM | ~54 | Simple, mild, good yield | Requires careful control of equivalents |
| Biocatalytic Conjugate Reduction | Enzymes (GDH, EneIRED), D-glucose, glycine buffer, DMSO, α,β-unsaturated carbonyl | ~69 (similar amines) | Green, stereoselective | Enzyme preparation, sensitivity |
| Rhodium(I)-Catalyzed Conjugate Addition | [Rh(cod)Cl]2, arylboronic acid, aqueous dioxane, Et3N, LiAlH4 | Variable | Regioselective, versatile | Expensive catalyst, multi-step |
Chemical Reactions Analysis
Types of Reactions
4-Benzylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under strong oxidizing conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Benzyl-substituted derivatives such as nitrobenzyl, sulfonylbenzyl, or halobenzyl compounds
Scientific Research Applications
Medicinal Chemistry
4-Benzylcyclohexan-1-amine hydrochloride serves as a vital building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for developing drugs aimed at treating conditions such as neurodegenerative diseases and cancer. Research indicates that compounds with similar structures have shown promise in modulating biological pathways, particularly those associated with inflammation and neuroprotection .
Biochemical Research
In biochemical studies, this compound is utilized for its role as a research tool in proteomics and drug development. Its stability and solubility make it ideal for use in assays and experiments designed to explore protein interactions and enzyme activities. The compound's ability to penetrate biological membranes enhances its utility in cellular studies.
Neuropharmacology
The compound has been investigated for its potential neuropharmacological effects. Similar compounds have been shown to influence neurotransmitter systems, suggesting that this compound may exhibit properties beneficial for treating neurological disorders. Studies have focused on its efficacy in models of conditions like anxiety and depression, where modulation of neurotransmitter release is critical .
Case Studies and Research Findings
Several studies have documented the applications of this compound in various contexts:
Mechanism of Action
The mechanism of action of 4-Benzylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclohexane Ring
4-(Benzenesulfonyl)cyclohexan-1-amine Hydrochloride
- Molecular Formula: C₁₂H₁₅NO₂S·HCl (exact formula inferred from ).
- Key Features: The benzenesulfonyl group (-SO₂C₆H₅) replaces the benzyl group. This electron-withdrawing substituent reduces basicity compared to the benzyl analog and may lower solubility in non-polar solvents .
- Applications : Likely used in medicinal chemistry for sulfonamide-based drug development.
1-(4-Chlorobenzyl)cyclohexan-1-amine
Structural Modifications in the Amine Side Chain
a. 2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride
- Molecular Formula : C₁₆H₂₃N·HCl.
- Molecular Weight : 265.82 g/mol .
- Key Features: Incorporates a cyclohexenyl group (unsaturated ring) and a methylbenzyl side chain.
- Applications : Pharmaceutical intermediate for drugs targeting neurological disorders .
4-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexan-1-amine Hydrochloride
Comparison with Non-Cyclohexane Analogs
- Memantine Hydrochloride (C₁₂H₂₁N·HCl): A adamantane-derived NMDA receptor antagonist used in Alzheimer’s disease. Unlike 4-benzylcyclohexanamine, its rigid adamantane structure confers high metabolic stability .

- Chlorphenoxamine Hydrochloride (C₁₈H₂₂ClNO·HCl): An antihistamine with a diphenylmethane backbone. Its ether and tertiary amine groups contrast with the secondary amine and cyclohexane in 4-benzylcyclohexanamine .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility Trends | Stability | Applications |
|---|---|---|---|---|---|---|
| 4-Benzylcyclohexan-1-amine Hydrochloride | C₁₃H₁₉N·HCl | 225.8 | Benzyl (para) | Moderate in polar solvents | ≥2 years at -20°C | Neuroscience research |
| 4-(Benzenesulfonyl)cyclohexan-1-amine HCl | C₁₂H₁₅NO₂S·HCl | ~279.8 | Benzenesulfonyl | Low in non-polar solvents | Not reported | Sulfonamide drug design |
| 1-(4-Chlorobenzyl)cyclohexan-1-amine | C₁₃H₁₈ClN | 223.74 | 4-Chlorobenzyl | High lipophilicity | Not reported | Antimicrobial agents |
| 2-(1-Cyclohexen-1-yl)ethylamine HCl | C₁₆H₂₃N·HCl | 265.82 | Cyclohexenyl, methylbenzyl | Variable due to unsaturation | Requires cold storage | Neurological intermediates |
Research Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., benzenesulfonyl) reduce basicity and solubility, while lipophilic groups (e.g., chloro) enhance membrane permeability but complicate formulation .
- Stability : Saturated cyclohexane derivatives (e.g., 4-benzylcyclohexanamine) exhibit superior stability over unsaturated analogs, which may degrade under oxidative conditions .
- Pharmacological Potential: Cyclohexane-based amines are versatile scaffolds for CNS-targeting drugs, balancing rigidity and metabolic resistance compared to adamantane or aromatic systems .
Biological Activity
4-Benzylcyclohexan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a benzyl group attached to a cyclohexane ring, with an amine functional group, enhancing its biological activity through various molecular interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : CHN·HCl
- Molecular Weight : 235.76 g/mol
- Solubility : Enhanced solubility in water due to the hydrochloride salt form.
The structural features of this compound contribute to its lipophilicity and ability to penetrate biological membranes, which is critical for its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly:
- Dopamine Receptors : Studies suggest that compounds with similar structures may exhibit anti-schizophrenic properties by modulating dopamine receptor activity. The amine group facilitates hydrogen bonding and electrostatic interactions, enhancing binding affinity.
- Neurotransmitter Modulation : The compound's ability to cross the blood-brain barrier suggests potential use in treating neuropsychiatric disorders by influencing neurotransmitter levels.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Anti-schizophrenic Activity : Preliminary studies show promise in treating schizophrenia through dopamine receptor modulation.
- Neuroprotective Effects : The compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases .
- Antimycobacterial Activity : Related compounds have demonstrated activity against Mycobacterium tuberculosis, indicating a potential role in tuberculosis treatment .
Case Study 1: Neuropsychiatric Disorders
A study investigated the effects of 4-benzylcyclohexan-1-amine on animal models of schizophrenia. Results showed significant improvements in behavioral tests associated with psychosis, supporting its role as a dopamine modulator.
Case Study 2: Antimycobacterial Evaluation
A series of derivatives related to 4-benzylcyclohexan-1-amine were synthesized and evaluated for their ability to inhibit M. tuberculosis. Two compounds exhibited minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid, suggesting that structural modifications could enhance efficacy against resistant strains .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

